Cas no 1261918-59-5 (4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol structure](https://ja.kuujia.com/scimg/cas/1261918-59-5x500.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol 化学的及び物理的性質
名前と識別子
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- MFCD18314009
- N-Cyclopropyl-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
- 4-[3-(CYCLOPROPYLAMINOCARBONYL)PHENYL]-2-FLUOROPHENOL
- DTXSID90684510
- 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%
- 1261918-59-5
- 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol
-
- MDL: MFCD18314009
- インチ: InChI=1S/C16H14FNO2/c17-14-9-11(4-7-15(14)19)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20)
- InChIKey: GCBJOWHOOACIOU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 271.10085685Da
- どういたいしつりょう: 271.10085685Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB320046-5 g |
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%; . |
1261918-59-5 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
abcr | AB320046-5g |
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%; . |
1261918-59-5 | 95% | 5g |
€1159.00 | 2025-02-18 |
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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9. Back matter
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenolに関する追加情報
Introduction to 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol (CAS No. 1261918-59-5)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol (CAS No. 1261918-59-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs for the treatment of neurological disorders and cancer.
The chemical structure of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol consists of a phenolic moiety substituted with a fluorine atom at the 2-position and a cyclopropylaminocarbonyl group attached to the 3-position of a phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the pharmacological activities of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol has also shown promising results in preclinical studies for its potential as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound selectively targets and induces apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and survival.
The pharmacokinetic profile of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol has been extensively studied to evaluate its suitability as a therapeutic agent. Data from animal models indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and demonstrates good bioavailability. Furthermore, it has been shown to have low toxicity and minimal side effects, making it a promising candidate for clinical trials.
The synthetic route for the preparation of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol has been optimized to ensure high yields and purity. A typical synthesis involves the reaction of 4-bromo-2-fluorophenol with 3-cyclopropylaminocarbonylbenzeneboronic acid under palladium-catalyzed conditions. This method provides a scalable and efficient pathway for the production of this compound on both laboratory and industrial scales.
In conclusion, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol (CAS No. 1261918-59-5) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover additional therapeutic potentials and refine its use in clinical settings.
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